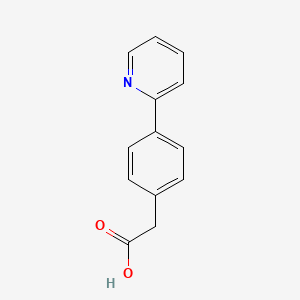

(4-Pyridin-2-YL-phenyl)-acetic acid

概要

説明

(4-Pyridin-2-YL-phenyl)-acetic acid is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an acetic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyridin-2-YL-phenyl)-acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromopyridine and phenylacetic acid.

Suzuki-Miyaura Coupling: The 4-bromopyridine undergoes a Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the 4-phenylpyridine intermediate.

Acylation: The 4-phenylpyridine intermediate is then acylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

(4-Pyridin-2-YL-phenyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of this compound.

科学的研究の応用

(4-Pyridin-2-YL-phenyl)-acetic acid has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of novel materials, including polymers and dendrimers, for various industrial applications.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Chemical Biology: The compound is utilized in the design of chemical probes for investigating cellular processes and molecular interactions.

作用機序

The mechanism of action of (4-Pyridin-2-YL-phenyl)-acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The pyridine and phenyl groups facilitate binding to active sites, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions.

類似化合物との比較

Similar Compounds

(4-Pyridin-3-YL-phenyl)-acetic acid: Similar structure but with the pyridine ring attached at the 3-position.

(4-Pyridin-4-YL-phenyl)-acetic acid: Pyridine ring attached at the 4-position.

(4-Pyridin-2-YL-phenyl)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

Uniqueness

(4-Pyridin-2-YL-phenyl)-acetic acid is unique due to the specific positioning of the pyridine ring at the 2-position, which can influence its reactivity and binding properties. This positioning allows for distinct interactions with molecular targets, making it valuable in the design of specialized compounds for research and industrial applications.

生物活性

(4-Pyridin-2-YL-phenyl)-acetic acid, with the CAS number 51061-67-7, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antimicrobial, anti-inflammatory, and antioxidant properties, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a phenyl group and a carboxylic acid moiety, which is crucial for its biological activity. The presence of the pyridine ring may enhance its interaction with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains and shows efficacy comparable to established antibiotics. For instance, in vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, it decreased the levels of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

3. Antioxidant Properties

this compound exhibits notable antioxidant activity. Studies have demonstrated its ability to scavenge free radicals effectively, which is critical in preventing oxidative stress-related damage in cells .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Interaction : The compound could bind to receptors that mediate inflammatory responses or microbial adhesion .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Its chemical structure indicates good bioavailability, which is essential for therapeutic efficacy.

Case Studies

Several studies have explored the efficacy of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .

- Anti-inflammatory Activity : In a rodent model of induced inflammation, treatment with the compound resulted in a significant reduction in paw swelling compared to control groups, highlighting its anti-inflammatory properties.

- Antioxidant Capacity : In assays measuring DPPH radical scavenging activity, this compound demonstrated an IC50 value of 25 µM, showcasing its effectiveness as an antioxidant compared to standard antioxidants like Trolox .

Comparative Analysis

| Activity Type | This compound | Standard Comparison |

|---|---|---|

| Antimicrobial Efficacy | MIC 32 µg/mL against S. aureus | Penicillin: 0.5 µg/mL |

| Anti-inflammatory | Significant reduction in paw swelling | Aspirin: 100 mg/kg |

| Antioxidant Capacity | IC50 = 25 µM | Trolox: IC50 = 50 µM |

特性

IUPAC Name |

2-(4-pyridin-2-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAUORDXNFURBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333426 | |

| Record name | (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51061-67-7 | |

| Record name | (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。